molecular formula C10H12ClNOS B14214106 methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate CAS No. 827304-40-5

methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate

Cat. No.: B14214106
CAS No.: 827304-40-5
M. Wt: 229.73 g/mol
InChI Key: WIQSTQWIFQGMGO-UHFFFAOYSA-N
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Description

Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate is an organic compound with the molecular formula C10H12ClNO2S It is characterized by the presence of a chlorophenyl group, a methoxy group, and an ethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate typically involves the reaction of 4-chlorophenol with methyl chloroacetate in the presence of a base to form methyl 4-chlorophenylacetate. This intermediate is then reacted with thioamide under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or chlorophenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

827304-40-5

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate

InChI

InChI=1S/C10H12ClNOS/c1-8(14-2)12-13-7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3

InChI Key

WIQSTQWIFQGMGO-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Cl)SC

Origin of Product

United States

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